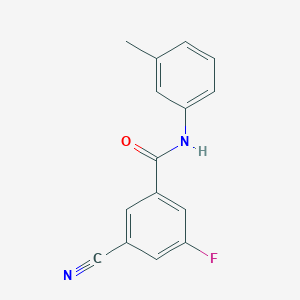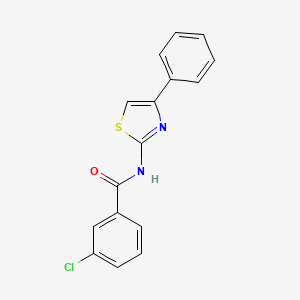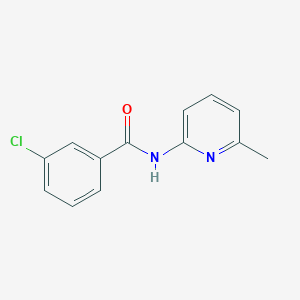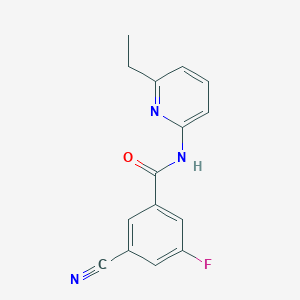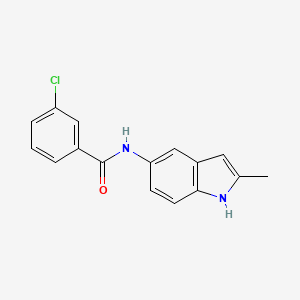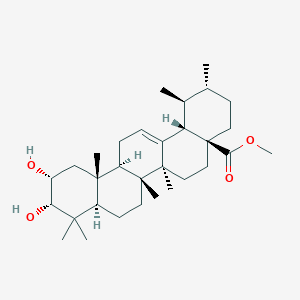
3-Epicorosolic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Epicorosolic acid methyl ester is a naturally occurring triterpenoid compound. It is a derivative of corosolic acid, which is found in various plants, including Eriobotrya japonica (loquat). This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-epicorosolic acid methyl ester typically involves the esterification of 3-epicorosolic acid. One common method is the reaction of 3-epicorosolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve the extraction of 3-epicorosolic acid from plant sources followed by chemical esterification. The extraction process often includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Epicorosolic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.
Major Products:
Oxidation: Formation of 3-epicorosolic acid ketone or carboxylic acid derivatives.
Reduction: Formation of 3-epicorosolic acid alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, anti-diabetic, and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3-epicorosolic acid methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: It inhibits enzymes such as 11-beta-hydroxysteroid dehydrogenase 1, which plays a role in steroid hormone biosynthesis and metabolism.
Pathways Involved: The compound affects pathways related to inflammation, glucose metabolism, and cell proliferation.
Similar Compounds:
Corosolic Acid: The parent compound of this compound, known for its anti-diabetic properties.
Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer activities.
Tormentic Acid Methyl Ester: A related compound with comparable bioactivities.
Uniqueness: this compound is unique due to its specific esterification, which may enhance its bioavailability and stability compared to its parent compound, corosolic acid. Its distinct molecular structure allows it to interact with different molecular targets and pathways, providing a unique profile of biological activities .
Propiedades
Número CAS |
52213-28-2 |
|---|---|
Fórmula molecular |
C31H50O4 |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21-,22+,23-,24+,25-,28+,29-,30-,31+/m1/s1 |
Clave InChI |
BRZWXKGDPAZBLF-ZLSCOBDWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)
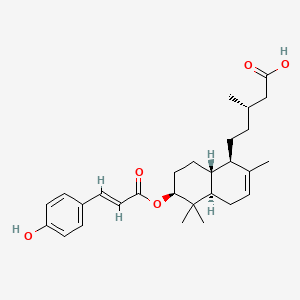


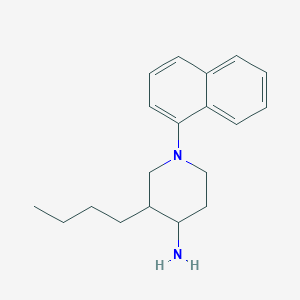
![3-Bromo-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842946.png)
![3-Butyl-[1,4]oxazepan-(5Z)-ylideneamine](/img/structure/B10842952.png)
